molecular formula C20H24N2O5 B4328560 3-(3,4-DIMETHOXYPHENETHYL)-4-HYDROXY-4,5-DIMETHYL-5-(3-PYRIDYL)-1,3-OXAZOLAN-2-ONE

3-(3,4-DIMETHOXYPHENETHYL)-4-HYDROXY-4,5-DIMETHYL-5-(3-PYRIDYL)-1,3-OXAZOLAN-2-ONE

Cat. No.: B4328560
M. Wt: 372.4 g/mol
InChI Key: FEVQRAGSZFRIIT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(3,4-DIMETHOXYPHENETHYL)-4-HYDROXY-4,5-DIMETHYL-5-(3-PYRIDYL)-1,3-OXAZOLAN-2-ONE is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that combines a pyridine ring, an oxazolidinone ring, and a dimethoxyphenyl group, making it an interesting subject for research in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3,4-DIMETHOXYPHENETHYL)-4-HYDROXY-4,5-DIMETHYL-5-(3-PYRIDYL)-1,3-OXAZOLAN-2-ONE typically involves multiple steps. One common method includes the following steps:

    Starting Materials: The synthesis begins with 3,4-dimethoxyphenylacetic acid and 4-hydroxy-4,5-dimethyl-2-oxo-1,3-oxazolidine.

    Formation of Intermediate: The 3,4-dimethoxyphenylacetic acid is first converted to its corresponding acyl chloride using thionyl chloride (SOCl2).

    Coupling Reaction: The acyl chloride is then reacted with 4-hydroxy-4,5-dimethyl-2-oxo-1,3-oxazolidine in the presence of a base such as triethylamine (TEA) to form the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

3-(3,4-DIMETHOXYPHENETHYL)-4-HYDROXY-4,5-DIMETHYL-5-(3-PYRIDYL)-1,3-OXAZOLAN-2-ONE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions using sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can convert the oxazolidinone ring to an amine.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

    Substitution: Nucleophiles such as amines, thiols, and halides

Major Products

    Oxidation: Ketones, carboxylic acids

    Reduction: Amines

    Substitution: Various substituted derivatives

Scientific Research Applications

3-(3,4-DIMETHOXYPHENETHYL)-4-HYDROXY-4,5-DIMETHYL-5-(3-PYRIDYL)-1,3-OXAZOLAN-2-ONE has several scientific research applications:

    Chemistry: The compound is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals.

    Biology: It serves as a probe in biochemical studies to investigate enzyme mechanisms and protein-ligand interactions.

    Medicine: The compound exhibits potential therapeutic properties, including anti-inflammatory and anti-cancer activities.

    Industry: It is used in the development of advanced materials and as a catalyst in various chemical processes.

Mechanism of Action

The mechanism of action of 3-(3,4-DIMETHOXYPHENETHYL)-4-HYDROXY-4,5-DIMETHYL-5-(3-PYRIDYL)-1,3-OXAZOLAN-2-ONE involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes by forming a stable complex, thereby preventing substrate binding and catalysis. The exact pathways and molecular targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    3,4-Dimethoxyphenethylamine: A simpler compound with similar structural features but lacking the oxazolidinone and pyridine rings.

    3,4-Dimethoxyphenylacetic acid: Another related compound used as a starting material in the synthesis of the target compound.

    4-Hydroxy-4,5-dimethyl-2-oxo-1,3-oxazolidine: A key intermediate in the synthesis of the target compound.

Uniqueness

The uniqueness of 3-(3,4-DIMETHOXYPHENETHYL)-4-HYDROXY-4,5-DIMETHYL-5-(3-PYRIDYL)-1,3-OXAZOLAN-2-ONE lies in its complex structure, which combines multiple functional groups and rings. This structural complexity allows for diverse chemical reactivity and a wide range of applications in various scientific fields.

Properties

IUPAC Name

3-[2-(3,4-dimethoxyphenyl)ethyl]-4-hydroxy-4,5-dimethyl-5-pyridin-3-yl-1,3-oxazolidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24N2O5/c1-19(15-6-5-10-21-13-15)20(2,24)22(18(23)27-19)11-9-14-7-8-16(25-3)17(12-14)26-4/h5-8,10,12-13,24H,9,11H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FEVQRAGSZFRIIT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C(N(C(=O)O1)CCC2=CC(=C(C=C2)OC)OC)(C)O)C3=CN=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(3,4-DIMETHOXYPHENETHYL)-4-HYDROXY-4,5-DIMETHYL-5-(3-PYRIDYL)-1,3-OXAZOLAN-2-ONE
Reactant of Route 2
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3-(3,4-DIMETHOXYPHENETHYL)-4-HYDROXY-4,5-DIMETHYL-5-(3-PYRIDYL)-1,3-OXAZOLAN-2-ONE
Reactant of Route 3
3-(3,4-DIMETHOXYPHENETHYL)-4-HYDROXY-4,5-DIMETHYL-5-(3-PYRIDYL)-1,3-OXAZOLAN-2-ONE
Reactant of Route 4
3-(3,4-DIMETHOXYPHENETHYL)-4-HYDROXY-4,5-DIMETHYL-5-(3-PYRIDYL)-1,3-OXAZOLAN-2-ONE
Reactant of Route 5
3-(3,4-DIMETHOXYPHENETHYL)-4-HYDROXY-4,5-DIMETHYL-5-(3-PYRIDYL)-1,3-OXAZOLAN-2-ONE
Reactant of Route 6
Reactant of Route 6
3-(3,4-DIMETHOXYPHENETHYL)-4-HYDROXY-4,5-DIMETHYL-5-(3-PYRIDYL)-1,3-OXAZOLAN-2-ONE

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